GDP-Fucose-Tz

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

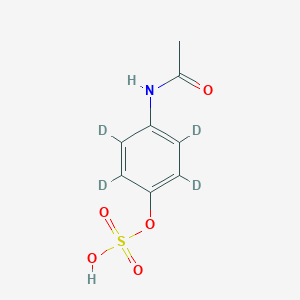

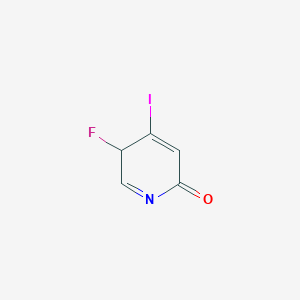

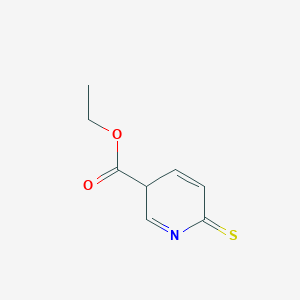

GDP-Fucose-Tz, also known as GDP-Fucose-Am-Tz, is a click chemistry reagent that contains a Tetrazine group. This compound is notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups. This reaction is highly specific and efficient, making this compound a valuable tool in various biochemical and molecular biology applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GDP-Fucose-Tz involves several enzymatic steps. The primary pathway starts with the conversion of mannose to GDP-L-fucose. This process involves the following steps :

Glucokinase (Glk): catalyzes the conversion of D-mannose to mannose-6-phosphate.

Phosphomannomutase (ManB): converts mannose-6-phosphate to mannose-1-phosphate.

Mannose-1-phosphate guanyltransferase (ManC): transforms mannose-1-phosphate to GDP-D-mannose.

GDP-D-mannose-4,6-dehydratase (Gmd): converts GDP-D-mannose to GDP-4-keto-6-deoxymannose.

GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG): produces the final product, GDP-L-fucose.

Industrial Production Methods

Industrial production of this compound typically involves recombinant Escherichia coli strains engineered to overexpress the necessary enzymes for GDP-L-fucose synthesis. These strains are cultivated in fed-batch fermentations to maximize yield. Overexpression of enzymes such as inosine 5’-monophosphate dehydrogenase, guanosine 5’-monophosphate synthetase, and guanosine-inosine kinase has been shown to significantly enhance GDP-L-fucose production .

化学反应分析

Types of Reactions

GDP-Fucose-Tz primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA). This reaction is highly selective and efficient, making it ideal for bioconjugation applications.

Common Reagents and Conditions

The iEDDA reaction between this compound and TCO-containing molecules typically occurs under mild conditions, often at room temperature. The reaction does not require any additional catalysts, making it straightforward and convenient for various applications .

Major Products

The primary product of the iEDDA reaction involving this compound is a stable covalent bond between the Tetrazine group of this compound and the TCO group of the target molecule. This reaction is used to create conjugates such as GDP-fucose-ssDNA, which can be used in various biochemical assays .

科学研究应用

Chemistry

In chemistry, GDP-Fucose-Tz is used for the synthesis of complex glycoconjugates and glycan derivatives. Its ability to form stable covalent bonds through click chemistry makes it a valuable tool for creating well-defined molecular structures .

Biology

In biological research, this compound is used to study glycosylation processes and the role of fucosylated glycans in cellular functions. It is also used in labeling and tracking studies to investigate the dynamics of glycan expression and function .

Medicine

In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its ability to form stable conjugates with biomolecules makes it useful for targeted drug delivery and imaging applications .

Industry

In industrial applications, this compound is used in the large-scale production of fucosylated oligosaccharides, which have various applications in food, pharmaceuticals, and biotechnology .

作用机制

GDP-Fucose-Tz exerts its effects through the inverse electron demand Diels-Alder reaction (iEDDA). This reaction involves the Tetrazine group of this compound reacting with TCO-containing molecules to form a stable covalent bond. This mechanism is highly specific and efficient, making it ideal for bioconjugation and labeling applications .

相似化合物的比较

Similar Compounds

GDP-L-fucose: A nucleotide sugar involved in the biosynthesis of fucosylated glycans.

GDP-mannose: A precursor in the biosynthesis of GDP-L-fucose.

Fucose-1-phosphate: An intermediate in the salvage pathway of GDP-fucose synthesis.

Uniqueness

GDP-Fucose-Tz is unique due to its Tetrazine group, which allows it to undergo the highly specific and efficient iEDDA reaction. This makes it particularly valuable for applications requiring precise and stable bioconjugation, such as in the creation of diagnostic tools and therapeutic agents .

属性

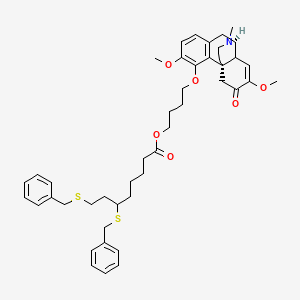

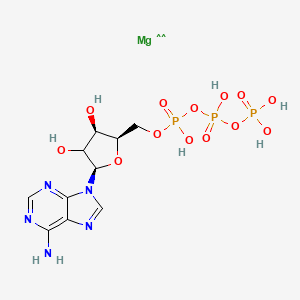

分子式 |

C36H52N10O21P2 |

|---|---|

分子量 |

1022.8 g/mol |

IUPAC 名称 |

[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5S)-3,4,5-trihydroxy-6-[[3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C36H52N10O21P2/c1-19-42-44-31(45-43-19)20-2-4-21(5-3-20)62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-24(47)38-16-22-26(48)28(50)30(52)35(65-22)66-69(56,57)67-68(54,55)63-17-23-27(49)29(51)34(64-23)46-18-39-25-32(46)40-36(37)41-33(25)53/h2-5,18,22-23,26-30,34-35,48-52H,6-17H2,1H3,(H,38,47)(H,54,55)(H,56,57)(H3,37,40,41,53)/t22?,23-,26-,27?,28+,29+,30?,34-,35-/m1/s1 |

InChI 键 |

FDHASYQWHCLAFG-ZHOIEPNKSA-N |

手性 SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)NCC3[C@H]([C@@H](C([C@H](O3)OP(=O)(O)OP(=O)(O)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)O |

规范 SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)NCC3C(C(C(C(O3)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2S)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12364168.png)

![6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364206.png)

![Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]](/img/structure/B12364214.png)

![2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)